3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea
Description
3-[(3-Chloro-4-methoxyphenyl)methyl]-1-phenylthiourea is a thiourea derivative featuring a 3-chloro-4-methoxybenzyl group attached to one nitrogen of the thiourea moiety and a phenyl group on the other nitrogen. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive ureas and thiohydantoins.
Properties
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-8-7-11(9-13(14)16)10-17-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUNHOGJRPZECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325842 | |
| Record name | 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41966-09-0 | |
| Record name | 1-[(3-chloro-4-methoxyphenyl)methyl]-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with phenylthiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Reaction Mechanisms
The reactivity of the thiourea functional group (C=S) in this compound is central to its chemical behavior. Key mechanisms include:
a. Nucleophilic Attack
The sulfur atom in the thiourea group can act as a nucleophile, participating in substitution or addition reactions. For example, thioureas can react with alkyl halides or acylating agents, forming covalent bonds .
b. Hydrogen Bonding
The compound’s substituted phenyl groups (chloro and methoxy) influence intermolecular hydrogen bonding. In thioureas, hydrogen bonds often stabilize specific conformations, affecting reactivity. Structural studies on analogous compounds reveal near-cis conformations around the amidic group, with C=S···O=C torsion angles correlating with hydrogen-bonding patterns .
Heterocyclization Reactions
Thioureas are versatile precursors for heterocyclic compounds. For 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea, potential cyclization pathways include:
a. Thiazole Formation
Reaction with α-halocarbonyl compounds (e.g., α-bromoacetone) under basic conditions can form thiazole derivatives. This involves nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HBr .
b. Thiazine Synthesis
Cyclocondensation with dimethyl acetylenedicarboxylate (DMAD) in methanol or acetic acid yields thiazine derivatives. The thiourea’s sulfur and nitrogen centers facilitate this reaction, forming six-membered rings .
Photodegradation Studies
The 3-chloro-4-methoxyphenyl group in this compound may undergo photolytic cleavage similar to metoxuron (a urea derivative) . UV irradiation at 254–450 nm can hydrolyze the C-Cl bond, producing a hydroxyl-substituted derivative and HCl. While direct data for the thiourea is lacking, analogous systems exhibit this behavior, suggesting potential environmental or stability implications.
| Reaction | Product | Conditions |
|---|---|---|
| UV irradiation (254–450 nm) | 3-[(3-hydroxy-4-methoxyphenyl)methyl]-1-phenylthiourea | Aqueous solution |
Structural Analysis and Reactivity
The substitution pattern on the phenyl ring significantly impacts reactivity. The electron-withdrawing chlorine and electron-donating methoxy groups create a balance of stability and reactivity. For example:
-
Chlorine : Enhances electrophilic substitution at the para position.
-
Methoxy : Activates the ring for
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
- Oxidation and Reduction : The thiourea moiety can be oxidized to form sulfoxides or sulfones, while reduction can yield corresponding amines.
Table 1: Common Reactions and Products
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | 3-chloro-4-methoxybenzyl chloride + Phenylthiourea | Substituted thioureas |
| Oxidation | 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea + Oxidizing Agent | Sulfoxides/Sulfones |
| Reduction | This compound + Reducing Agent | Amines |
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various pathogens, showing effectiveness against multidrug-resistant strains.
Table 2: Antibacterial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Enterococcus faecalis | 40 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
| Salmonella typhi | 40 µg/mL |
| Klebsiella pneumoniae | 50 µg/mL |
Anticancer Potential
Studies have demonstrated the anticancer potential of this compound. It has shown a dose-dependent decrease in cell viability in cancer cell lines such as MCF-7 breast cancer cells, indicating its potential for therapeutic applications.
Table 3: Anticancer Activity
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 225 |
Industrial Applications
Material Science
This compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows it to enhance the performance characteristics of these materials.
Agricultural Use
Thioureas are also known for their applications in agriculture as herbicides and pesticides. The presence of chloro and methoxy groups enhances their efficacy against various agricultural pests.
Case Studies
-
Study on Antimicrobial Properties
- A comprehensive evaluation of thiourea compounds revealed potent activity against resistant bacterial strains, suggesting their potential application in treating infections caused by these pathogens.
-
Cytotoxicity Assessment
- Research focused on the cytotoxic effects of thiourea derivatives on different cancer cell lines demonstrated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiourea vs. Urea Derivatives
The thiourea group (-NH-CS-NH-) distinguishes this compound from urea derivatives (-NH-CO-NH-), which are more common in herbicides. For example:
Key Differences :
Comparison with Thiohydantoins
Thiohydantoins, such as 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin, share the 3-chloro-4-methoxyphenyl group but incorporate a rigid five-membered ring. This compound demonstrated nanomolar activity against Trypanosoma brucei .
Structural Implications :
- The benzyl group in both compounds suggests a role in hydrophobic interactions, but the thiourea’s open-chain structure may allow broader conformational adaptability.
Medicinal Chemistry Analogues
- 3-(Benzo[d]thiazol-2-yl)-1-(3-chloro-4-methoxyphenyl)-1-methylurea (47) : A urea derivative with a benzothiazole group, synthesized as a 17β-HSD10 inhibitor for Alzheimer’s disease . Methylation of the urea nitrogen (to form compound 48 ) highlights the impact of substituents on bioactivity and metabolic stability.
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Application | Key Feature |
|---|---|---|---|---|
| 3-[(3-Chloro-4-methoxyphenyl)methyl]-1-phenylthiourea | Thiourea | Phenyl, 3-chloro-4-methoxybenzyl | Medicinal (potential) | Flexible linker, sulfur atom |
| Metoxuron | Urea | 1,1-Dimethyl, 3-chloro-4-methoxyphenyl | Herbicide | Strong hydrogen bonding |
| 1-Benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin | Thiohydantoin | Benzyl, 3-chloro-4-methoxyphenyl | Anti-parasitic | Rigid cyclic structure |
| Compound 47 (Benzothiazole urea) | Urea | Benzo[d]thiazol-2-yl, methyl | Alzheimer’s research | Heterocyclic enhancement |
Research Findings and Implications
- Agrochemical vs. Pharmaceutical Use : The 3-chloro-4-methoxyphenyl group appears in both herbicide (e.g., metoxuron) and drug candidates (e.g., Alzheimer’s inhibitors ), suggesting its versatility. Thiourea derivatives may favor pharmaceutical applications due to reduced herbicidal activity.
- Role of Substituents: Methyl or methoxy groups on urea/thiourea nitrogens (as in monolinuron or compound 47 ) modulate steric effects and metabolic stability.
- Crystallography and Stability : Thioureas may form distinct crystal packing patterns compared to ureas due to altered hydrogen-bonding motifs, impacting formulation .
Biological Activity
Overview
3-[(3-Chloro-4-methoxyphenyl)methyl]-1-phenylthiourea is a synthetic compound belonging to the thiourea class, known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and antioxidant activities.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thiourea group, which is pivotal for its biological interactions.
Antibacterial Activity
Thiourea derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis | 40 µg/mL | |
| P. aeruginosa | 50 µg/mL | |
| S. typhi | 40 µg/mL | |
| K. pneumoniae | 50 µg/mL |
These results suggest that the compound may be effective against multidrug-resistant strains, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
The anticancer potential of thiourea derivatives has been highlighted in several studies. For example, one study demonstrated that a related compound significantly inhibited the growth of MCF-7 breast cancer cells:
- Cell Viability : The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 225 µM.
- Mechanism : Treated cells showed increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis initiation .
Antioxidant Activity
Thiourea derivatives have also been reported to possess antioxidant properties, which are crucial for combating oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of the thiourea moiety, which can scavenge free radicals effectively .
Case Studies
Several case studies have investigated the biological effects of thiourea derivatives:
- Study on Antimicrobial Properties : A study evaluated various thiourea compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent activity against resistant strains, suggesting their potential application in treating infections caused by these pathogens .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of thiourea derivatives on different cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms and methoxy groups enhances its binding affinity and specificity towards these targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylthiourea, and how can reaction parameters be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzylamines and phenyl isothiocyanate. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical. For example, polar aprotic solvents like DMF may enhance reaction rates, while controlled stoichiometry reduces side products. Yield optimization often involves iterative adjustments of molar ratios and purification via column chromatography .
Q. How is this thiourea derivative characterized structurally and spectroscopically?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., chloro and methoxy groups on the benzyl ring) and thiourea backbone.
- X-ray crystallography : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., SHELX software for refinement ).
- IR spectroscopy : To identify N-H and C=S stretching vibrations (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .
Q. What physicochemical properties are critical for experimental handling?
- Answer : Key properties include:
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | ~126–127°C (analogous derivatives) | |
| Solubility | Low in water; soluble in DMSO | |
| Stability | Sensitive to light/moisture |
- Storage recommendations: Desiccated at -20°C under inert atmosphere .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., N-H···S or N-H···O) into motifs like chains or rings. For thioureas, intermolecular N-H···S interactions often dictate crystal packing, affecting properties like solubility and stability. Computational tools (e.g., Mercury CSD) visualize these networks .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Answer : Discrepancies (e.g., NMR suggesting disorder vs. X-ray showing ordered structures) require cross-validation:
- Density Functional Theory (DFT) : Compare computed NMR shifts with experimental data.
- Twinned refinement : For ambiguous crystallographic data, SHELXL’s twin refinement tools improve accuracy .
- Multi-technique validation : Pair XRD with solid-state NMR or Raman spectroscopy .
Q. What computational approaches predict the biological or chemical reactivity of this thiourea?
- Methodological Answer :
- Molecular docking : To simulate interactions with biological targets (e.g., enzymes).
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
- MD simulations : Assess stability in solvent environments. Structural data from crystallography (e.g., bond lengths) serve as input .
Q. How does the substitution pattern (chloro vs. methoxy) alter intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
